6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile
Overview
Description
Scientific Research Applications
Enzyme Inhibition
6-Phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile derivatives, closely related to 6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile, have been identified as potent and selective inhibitors of cathepsin S. These compounds show efficacy against both purified enzyme and in human cell-based assays, making them significant in the study of enzyme inhibition (Cai et al., 2010).
Fluorescent Probes
Research on β-lactam carbenes reacting with 2-pyridyl isonitriles, including 6-chloro-3-(5-chloropyridin-2-ylamino)imidazo[1,2-a]pyridin-2-yl derivatives, demonstrates their potential as efficient fluorescent probes for mercury ion detection in both acetonitrile and buffered aqueous solutions (Shao et al., 2011).
Corrosion Inhibition
Studies on imidazo[4,5-b] pyridine derivatives, including 6-chloro variants, have shown them to be effective corrosion inhibitors for mild steel in acidic environments. These findings are significant in the field of material science and corrosion engineering (Saady et al., 2021).
Antidiabetic and Antioxidant Properties
6-Chloro-2-Aryl-1H-imidazo[4,5-b]pyridine derivatives have been evaluated for their antidiabetic, antioxidant, and β-glucuronidase inhibition properties. This research indicates potential applications in the treatment of diabetes and oxidative stress-related conditions (Taha et al., 2016).
properties
IUPAC Name |
6-chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN4/c8-6-1-4-7(11-3-10-4)5(2-9)12-6/h1,3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDENKPYKHHGLOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(N=C1Cl)C#N)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30669043 | |
Record name | 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30669043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile | |
CAS RN |
944388-93-6 | |
Record name | 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30669043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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